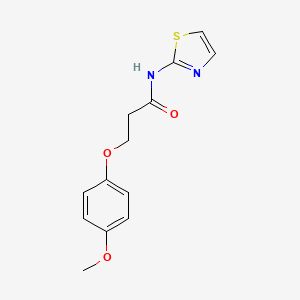

3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide is a synthetic molecule that appears to be related to various pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the methoxyphenyl group and the thiazolyl moiety, are commonly found in molecules with diverse biological activities, including antiulcer, antibacterial, antifungal, and anticancer properties .

Synthesis Analysis

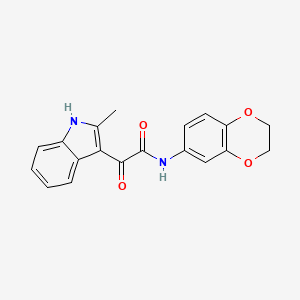

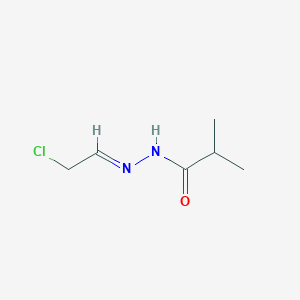

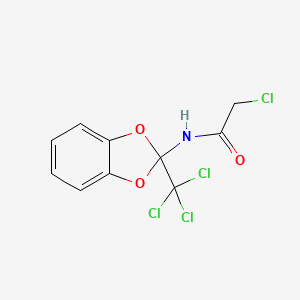

The synthesis of related compounds typically involves multi-step organic reactions starting from simple precursors. For instance, compounds with similar structures have been synthesized by converting organic acids into corresponding esters, followed by the formation of hydrazides and subsequent cyclization to yield the desired heterocyclic systems . Another example includes the synthesis of a pyrazole derivative by reacting a methoxyphenyl-containing compound with thiosemicarbazide . These methods suggest that the synthesis of 3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide would likely involve the formation of an amide linkage and the introduction of a thiazole ring to a methoxyphenyl precursor.

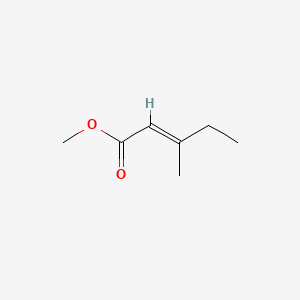

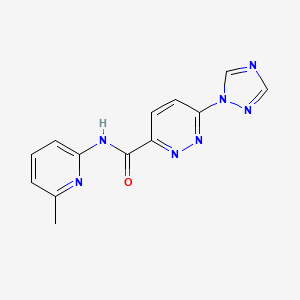

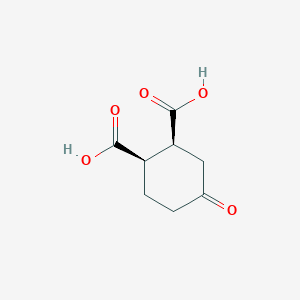

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide has been elucidated using techniques such as NMR, IR, and mass spectrometry . Crystallographic studies have also been conducted to determine the three-dimensional arrangement of atoms within a molecule, as well as to identify intermolecular interactions that contribute to the stability of the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. For example, the presence of an amide linkage can lead to hydrolysis under acidic or basic conditions, while the thiazole ring might participate in electrophilic substitution reactions. The methoxy group could potentially undergo demethylation or serve as a directing group in aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide would be expected to include moderate solubility in organic solvents, stability under standard conditions, and a melting point that could be determined experimentally. The presence of hydrogen bond donors and acceptors in the molecule suggests that it could form specific intermolecular interactions, which might be analyzed through techniques like Hirshfeld surface analysis . The compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, would be critical for its potential use as a drug and would require further investigation.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy and Cancer Treatment

Compounds with structures similar to "3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide" have been studied for their potential in photodynamic therapy (PDT) applications. For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown remarkable properties as photosensitizers in PDT, with high singlet oxygen quantum yield and good fluorescence properties, indicating their potential for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant and Anticancer Activities

Derivatives of "3-(4-methoxyphenyl)amino"propanehydrazide have demonstrated significant antioxidant and anticancer activities. Notably, certain derivatives have shown higher antioxidant activity than ascorbic acid and exhibited cytotoxic effects against human glioblastoma and breast cancer cell lines, highlighting their potential as anticancer agents (Tumosienė et al., 2020).

Antimicrobial Applications

Thiazole-derived compounds, including those structurally related to "3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide," have been explored for their antimicrobial properties. Studies have revealed moderate activity against bacteria and fungi, offering a basis for the development of new antimicrobial agents (Vinusha et al., 2015).

Molecular Docking and Quantum Chemical Calculations

Research involving molecular docking and quantum chemical calculations has been conducted on compounds with similar structures, aiming to predict their biological effects and understand the underlying mechanisms of action. Such studies provide valuable insights into the potential pharmacological applications of these compounds (Viji et al., 2020).

Eigenschaften

IUPAC Name |

3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-17-10-2-4-11(5-3-10)18-8-6-12(16)15-13-14-7-9-19-13/h2-5,7,9H,6,8H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVAHCRMDQSTKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCC(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2502260.png)

![5-Oxaspiro[3.5]nonan-8-one](/img/structure/B2502271.png)

![[4-(Imidazol-1-ylmethyl)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2502277.png)

![2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2502280.png)